Dodecanedioic acid-d4

Description

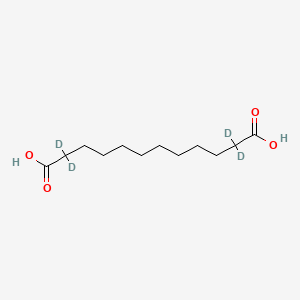

Structure

2D Structure

Properties

IUPAC Name |

2,2,11,11-tetradeuteriododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,11,11-Tetradeuteriododecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated physical properties of 2,2,11,11-tetradeuteriododecanedioic acid. Due to the limited availability of experimental data for this specific isotopically labeled compound, this document leverages data from its non-deuterated analogue, tetradecanedioic acid, to provide reasonable estimations. This guide is intended to support research and development activities where this compound may be utilized as an internal standard, a tracer in metabolic studies, or in other specialized applications.

Core Physical Properties

The introduction of four deuterium atoms at the 2 and 11 positions of dodecanedioic acid results in a negligible change in the molecule's overall polarity and intermolecular forces. Therefore, the macroscopic physical properties such as melting point, boiling point, and solubility are expected to be very similar to those of the unlabeled compound. The primary difference will be in the molecular weight.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₂₂D₄O₄ | - |

| Molecular Weight | 262.39 g/mol | Calculated |

| CAS Number | Not available | - |

| Melting Point | 124-127 °C | (Analog Data)[1][2][3] |

| Boiling Point | ~428 °C | (Analog Data, rough estimate)[2] |

| Water Solubility | Slightly soluble | (Analog Data)[1] |

| Appearance | White to off-white powder or crystals | (Analog Data) |

Note: Values presented are based on the non-deuterated analog, tetradecanedioic acid, unless otherwise specified.

Experimental Protocols

Representative Synthetic Protocol

The synthesis of deuterated long-chain dicarboxylic acids often involves the use of deuterated building blocks or deuterium exchange reactions on a suitable precursor. A plausible synthetic route could involve the following key steps:

-

Preparation of a Dideuterated Precursor: A key intermediate, such as a dideuterated diol or dibromide, would be synthesized. For example, the reduction of a corresponding diester with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) could yield the dideuterated diol.

-

Chain Elongation: The dideuterated precursor would then undergo chain elongation reactions to achieve the desired twelve-carbon backbone. This could be accomplished through various coupling reactions known in organic synthesis.

-

Oxidation to the Dicarboxylic Acid: The terminal functional groups of the elongated, deuterated chain would then be oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity. The purification method for similar dicarboxylic acids often involves crystallization from water or ethanol.

Analytical Workflow for Compound Verification

Following synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the target compound.

Caption: General analytical workflow for the verification of a synthesized deuterated compound.

Signaling Pathways and Applications

While 2,2,11,11-tetradeuteriododecanedioic acid is not directly implicated in specific signaling pathways, its non-deuterated counterpart, dodecanedioic acid, is a dicarboxylic acid that can be involved in fatty acid metabolism. The deuterated form is a valuable tool for researchers studying these metabolic processes.

Potential Applications:

-

Metabolic Tracer Studies: The deuterium labels allow for the tracking of the molecule through various metabolic pathways using mass spectrometry-based techniques. This can help in elucidating the kinetics and mechanisms of fatty acid oxidation and other related processes.

-

Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), the deuterated compound can serve as an ideal internal standard for the accurate quantification of endogenous dodecanedioic acid. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass.

The logical relationship for its use as a metabolic tracer is depicted in the following diagram.

Caption: Workflow for utilizing a deuterated compound as a metabolic tracer.

References

An In-Depth Technical Guide to 2,2,11,11-Tetradeuteriododecanedioic Acid

Introduction: 2,2,11,11-Tetradeuteriododecanedioic acid is a stable isotope-labeled version of dodecanedioic acid, a dicarboxylic acid. Its strategic deuterium labeling makes it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of its properties, synthetic approaches, experimental protocols, and metabolic significance for researchers, scientists, and drug development professionals.

Compound Data and Physical Properties

2,2,11,11-Tetradeuteriododecanedioic acid is primarily used in research settings where precise quantification or metabolic tracing of its non-deuterated counterpart is required.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 97543-02-7[1] |

| IUPAC Name | 2,2,11,11-tetradeuteriododecanedioic acid[1] |

| Synonyms | 1,12-Dodecanedioic-2,2,11,11-d4 acid[1] |

| Molecular Formula | C₁₂H₁₈D₄O₄ |

| Molecular Weight | 234.33[1] |

| Purity | ≥98 atom % D[1] |

Table 2: Physicochemical Properties (Data for non-deuterated analog Tetradecanedioic Acid, CAS 821-38-5)

| Property | Value |

|---|---|

| Melting Point | 124-127 °C |

| Form | White to off-white powder |

| Solubility | Slightly soluble in DMSO and Methanol |

| Water Solubility | Slightly soluble |

| LogP | 4.2 (at 25°C) |

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound in a laboratory setting. Below are a generalized synthetic strategy and a protocol for preparing solutions for in vivo studies.

A hypothetical synthesis could start from a symmetrical precursor like 1,10-dibromodecane. This would be used to build the carbon skeleton, followed by the introduction of the carboxyl groups and the deuterium atoms at the appropriate positions.

Caption: A plausible synthetic workflow for 2,2,11,11-tetradeuteriododecanedioic acid.

The following protocols are adapted from methods for the non-deuterated analog, tetradecanedioic acid, and are suitable for preparing dosing solutions for animal experiments. It is recommended to prepare working solutions freshly on the day of use.

Protocol 1: Suspended Solution for Oral/Intraperitoneal Injection

-

Objective: To prepare a 2.5 mg/mL suspended solution.

-

Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Procedure (for 1 mL):

-

Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

If precipitation occurs, use sonication or gentle heating to aid dissolution.

-

Protocol 2: Clear Solution for Injection

-

Objective: To prepare a clear solution of ≥ 2.5 mg/mL.

-

Solvent System: 10% DMSO, 90% Corn Oil.

-

Procedure (for 1 mL):

-

Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).

-

Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.

-

Note: This formulation should be used cautiously for dosing periods exceeding half a month.

-

Metabolic Significance and Pathways

Long-chain dicarboxylic acids like dodecanedioic acid are endogenous metabolites. They are typically formed through the omega-oxidation of fatty acids. Their metabolism proceeds via β-oxidation from both ends of the molecule, yielding shorter-chain dicarboxylic acids and, ultimately, succinyl-CoA, which can enter the Citric Acid (TCA) Cycle.

The use of 2,2,11,11-tetradeuteriododecanedioic acid allows researchers to trace the flux through this metabolic pathway, distinguishing it from endogenous pools. Furthermore, tetradecanedioic acid has been identified as an endogenous biomarker for assessing the activity of organic anion transporting polypeptides (OATPs).

Caption: Metabolic fate of dodecanedioic acid via β-oxidation into the TCA cycle.

Applications in Research and Drug Development

The primary utility of 2,2,11,11-tetradeuteriododecanedioic acid stems from the kinetic isotope effect and its use as a heavy-labeled internal standard.

-

Metabolic Flux Analysis: By introducing the deuterated compound, researchers can trace its metabolic fate and quantify the rate of its conversion through various pathways without interference from the endogenous, non-labeled compound.

-

Pharmacokinetic Studies: In drug development, deuteration can sometimes alter the metabolic profile of a molecule, potentially leading to improved pharmacokinetic properties. While this dicarboxylic acid is not a drug itself, studying its metabolism provides insights into the handling of dicarboxylic acid moieties that may be present in drug candidates.

-

Quantitative Bioanalysis: This is the most common application. In liquid chromatography-mass spectrometry (LC-MS) methods, a known amount of the deuterated compound is added to a biological sample (e.g., plasma, urine). Because it is chemically identical to the endogenous analyte, it behaves the same way during sample extraction and ionization. However, it is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the non-deuterated dodecanedioic acid.

References

An In-depth Technical Guide to 2,2,11,11-tetradeuteriododecanedioic acid: Synthesis, Characterization, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,11,11-tetradeuteriododecanedioic acid, a specialized isotopically labeled long-chain dicarboxylic acid. Given the absence of extensive direct literature on this specific molecule, this paper synthesizes information from related deuterated compounds and dicarboxylic acids to present its structure, a plausible synthetic route, methods for its characterization, and its potential applications in metabolic research and drug development. The strategic placement of deuterium at the α-positions to the carboxylic acids makes it a valuable tool for investigating metabolic pathways and the pharmacokinetic profiles of dicarboxylic acid-based compounds.

Core Structure and Physicochemical Properties

2,2,11,11-tetradeuteriododecanedioic acid is an isotopologue of dodecanedioic acid, where four hydrogen atoms have been replaced by deuterium atoms at the C-2 and C-11 positions. This substitution imparts a higher molecular weight without significantly altering the compound's chemical reactivity, making it an ideal tracer.

Below is a diagram illustrating the chemical structure of 2,2,11,11-tetradeuteriododecanedioic acid.

In-Depth Technical Guide: Molecular Weight of 2,2,11,11-Tetradeuteriododecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid, an isotopically labeled variant of dodecanedioic acid. This document outlines the foundational principles, experimental considerations, and precise calculations required for the accurate determination of its molecular mass, a critical parameter in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.

Foundational Chemical Information

Dodecanedioic acid, a dicarboxylic acid, possesses the molecular formula C12H22O4[1][2][3][4]. The deuterated analogue, 2,2,11,11-tetradeuteriododecanedioic acid, is synthesized by replacing four specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution imparts a distinct mass signature to the molecule without significantly altering its chemical properties, making it an invaluable tool in analytical and metabolic research.

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The calculation for 2,2,11,11-tetradeuteriododecanedioic acid requires the precise atomic weights of carbon, hydrogen, oxygen, and deuterium.

Experimental Protocols: Atomic Weight Determination

The standard atomic weights of elements are determined by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic abundances of elements found in terrestrial sources. For this calculation, the following standard atomic weights are utilized:

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 u[5].

-

Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 u.

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 u.

-

Deuterium (D or ²H): Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its atomic weight is approximately 2.014 u.

Molecular Formula Determination

The molecular formula for standard dodecanedioic acid is C12H22O4. In 2,2,11,11-tetradeuteriododecanedioic acid, four hydrogen atoms are substituted with deuterium atoms. Therefore, the molecular formula for the deuterated compound is C12H18D4O4.

Calculation Workflow

The logical workflow for the molecular weight calculation is illustrated in the diagram below. This process involves summing the masses of all atoms in the molecular formula of the deuterated compound.

Caption: Molecular weight calculation workflow.

Data Presentation

The following table summarizes the quantitative data used to determine the molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid and compares it to the non-deuterated form.

| Component | Standard Dodecanedioic Acid (C12H22O4) | 2,2,11,11-Tetradeuteriododecanedioic Acid (C12H18D4O4) |

| Atomic Components | ||

| Carbon (C) | 12 atoms x 12.011 u = 144.132 u | 12 atoms x 12.011 u = 144.132 u |

| Hydrogen (H) | 22 atoms x 1.008 u = 22.176 u | 18 atoms x 1.008 u = 18.144 u |

| Deuterium (D) | 0 atoms | 4 atoms x 2.014 u = 8.056 u |

| Oxygen (O) | 4 atoms x 15.999 u = 63.996 u | 4 atoms x 15.999 u = 63.996 u |

| Total Molecular Weight | 230.304 u | 234.328 u |

The calculated molecular weight of 2,2,11,11-tetradeuteriododecanedioic acid is 234.328 u . The molecular weight of standard dodecanedioic acid is approximately 230.30 g/mol . The increase in mass is a direct result of the substitution of four protons with four deuterons (each containing a proton and a neutron).

References

isotopic purity of 2,2,11,11-tetradeuteriododecanedioic acid

An In-depth Technical Guide on the Isotopic Purity of 2,2,11,11-Tetradeuteriododecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are of paramount importance in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can lead to a slower rate of metabolism, thereby improving the pharmacokinetic profile, increasing exposure, and potentially reducing toxic metabolites. 2,2,11,11-Tetradeuteriododecanedioic acid is a deuterated version of dodecanedioic acid (DDDA), a naturally occurring dicarboxylic acid. DDDA has garnered interest for its role in metabolic pathways, including its potential to act as an alternative energy source and modulate lipid metabolism.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and, most critically, the determination of isotopic purity for 2,2,11,11-tetradeuteriododecanedioic acid.

Synthesis of 2,2,11,11-Tetradeuteriododecanedioic Acid

A plausible and efficient synthetic route to 2,2,11,11-tetradeuteriododecanedioic acid commences with the commercially available starting material, cyclododecanone. The strategy involves the deuteration of the α-positions to the carbonyl group, followed by oxidative cleavage of the cyclic ketone to yield the desired dicarboxylic acid.

Caption: Synthetic and purification workflow for 2,2,11,11-tetradeuteriododecanedioic acid.

Experimental Protocol: α-Deuteration of Cyclododecanone

This protocol is adapted from established methods for the α-deuteration of ketones.

-

Materials:

-

Cyclododecanone (1.0 eq)

-

Deuterium oxide (D₂O, ~70 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a solution of cyclododecanone in the chosen solvent, add DBU (20 mol%).

-

Add deuterium oxide (~70 equivalents).

-

Stir the reaction mixture vigorously at room temperature (or elevated temperature, e.g., 50°C, to increase the rate of exchange) for 5-14 hours.

-

Monitor the reaction progress by taking small aliquots, extracting with a small amount of organic solvent, and analyzing by GC-MS to observe the mass shift corresponding to the incorporation of four deuterium atoms.

-

Upon completion, quench the reaction with a suitable workup procedure, such as partitioning between an organic solvent and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2,12,12-tetradeuteriocyclododecanone.

-

Experimental Protocol: Oxidative Cleavage

This protocol is based on industrial processes for the synthesis of dicarboxylic acids from cyclic ketones.

-

Materials:

-

Crude 2,2,12,12-tetradeuteriocyclododecanone (1.0 eq)

-

Nitric acid (50-60%)

-

Catalyst (e.g., salts of transition metals like manganese(II) acetylacetonate)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve the crude 2,2,12,12-tetradeuteriocyclododecanone in acetic acid in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add the transition metal catalyst.

-

Heat the mixture to 70-100°C.

-

Carefully add nitric acid dropwise to the heated solution. Caution: This reaction can be exothermic and produce nitrogen oxides; it must be performed in a well-ventilated fume hood.

-

After the addition is complete, maintain the reaction at the elevated temperature for several hours until the reaction is complete (monitored by TLC or GC-MS of esterified aliquots).

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the dicarboxylic acid.

-

Collect the crude 2,2,11,11-tetradeuteriododecanedioic acid by filtration and wash with cold water.

-

Purification

Purification of the crude product is crucial to remove any unreacted starting material, byproducts, and partially deuterated species. Recrystallization is a highly effective method for purifying dicarboxylic acids.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude 2,2,11,11-tetradeuteriododecanedioic acid

-

Solvent system (e.g., ethanol/water mixture)

-

Activated carbon (optional, for removing colored impurities)

-

-

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent mixture (e.g., a 1:1 ethanol/water mixture heated to near boiling) to just dissolve the solid.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form pure crystals. Slow cooling is essential for the formation of large, well-defined crystals, which are typically of higher purity.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Determination of Isotopic Purity

The isotopic purity of the final product must be rigorously determined to ensure its suitability for use in metabolic studies or as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Quantitative Data Summary

The following tables summarize the expected quantitative data for 2,2,11,11-tetradeuteriododecanedioic acid with high isotopic enrichment.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Isotopologue | Chemical Formula | Exact Mass (m/z) [M-H]⁻ | Expected Relative Abundance (%) |

| d₄ | C₁₂H₁₈D₄O₄ | 233.1818 | > 98 |

| d₃ | C₁₂H₁₉D₃O₄ | 232.1755 | < 1.5 |

| d₂ | C₁₂H₂₀D₂O₄ | 231.1692 | < 0.5 |

| d₁ | C₁₂H₂₁DO₄ | 230.1629 | < 0.1 |

| d₀ | C₁₂H₂₂O₄ | 229.1566 | < 0.1 |

Table 2: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Observation for High Isotopic Purity |

| ¹H NMR | ~2.2-2.4 (protons at C2 and C11) | Disappearance or significant reduction of the signal integral compared to an internal standard. |

| ²H NMR | ~2.2-2.4 (deuterons at C2 and C11) | A strong signal corresponding to the deuterons at the α-positions. |

Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire data in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions.

-

Set the mass analyzer to a high resolution (>70,000) to resolve the different isotopologues.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 225-240).

-

-

Data Processing:

-

Identify the peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ isotopologues.

-

Determine the integrated peak area for each isotopologue.

-

Calculate the isotopic purity as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.

-

Experimental Protocol: Isotopic Purity by NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H detection.

-

¹H NMR Analysis:

-

Accurately weigh the deuterated sample and a non-deuterated internal standard of known purity (e.g., maleic acid) into an NMR tube.

-

Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

-

Integrate the residual proton signal at the C2 and C11 positions and compare it to the integral of a known signal from the internal standard to quantify the amount of non-deuterated species.

-

-

²H NMR Analysis:

-

Prepare a solution of the deuterated sample in a non-deuterated solvent (e.g., DMSO-H₆).

-

Acquire a ²H NMR spectrum. For highly enriched compounds, this provides direct and unambiguous evidence of deuteration.

-

The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. Quantitative ²H NMR can also be performed by comparing the integral of the deuterium signal to that of a deuterated internal standard.

-

Metabolic Significance of Dodecanedioic Acid

Dodecanedioic acid is not merely an inert molecule; it actively participates in cellular metabolism. It can be metabolized through β-oxidation to yield shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the Krebs cycle. This makes it an anaplerotic substrate, meaning it can replenish Krebs cycle intermediates. This property is particularly relevant in certain metabolic disorders where fatty acid oxidation is impaired. DDDA has been shown to improve metabolic flexibility, enhance insulin sensitivity, and serve as an alternative fuel source.

Caption: Metabolic pathways influenced by dodecanedioic acid.

Conclusion

The synthesis and analysis of 2,2,11,11-tetradeuteriododecanedioic acid require careful execution of multi-step synthesis, purification, and rigorous analytical characterization. The isotopic purity, a critical parameter for its application in drug development and metabolic research, can be accurately determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. Understanding the metabolic roles of dodecanedioic acid further underscores the importance of having high-purity deuterated analogues to probe these pathways with precision. This guide provides the necessary theoretical framework and practical protocols for researchers and scientists working with this and similar deuterated long-chain dicarboxylic acids.

References

- 1. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compoundsolutions.com [compoundsolutions.com]

- 3. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Dodecanedioic acid (FDB022148) - FooDB [foodb.ca]

A Technical Guide to Deuterated Dicarboxylic Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are invaluable tools in modern scientific research and pharmaceutical development. The substitution of hydrogen with deuterium imparts subtle but significant changes to the physicochemical properties of molecules, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This principle is strategically employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.

This technical guide provides a comprehensive overview of deuterated dicarboxylic acids, covering their synthesis, physicochemical properties, and applications, with a focus on their use in drug development and metabolic research. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this field.

Core Concepts: The Physicochemical Impact of Deuteration

The replacement of hydrogen with deuterium can influence several key physicochemical properties of dicarboxylic acids. These alterations, while often modest, can have profound biological consequences.

Kinetic Isotope Effect (KIE): The most significant consequence of deuteration is the KIE. The greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, making it more difficult to break. This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds as a rate-limiting step. By deuterating these metabolically vulnerable positions, the rate of metabolism can be reduced, potentially leading to improved drug exposure and a more favorable pharmacokinetic profile.[1][2]

Acidity (pKa): Deuteration generally leads to a slight decrease in the acidity of carboxylic acids, which corresponds to a small increase in their pKa values.[1][3] This is attributed to the lower zero-point energy of the O-D bond that can be formed upon deuteration of the carboxylic acid group itself, or changes in the electronic environment from deuteration elsewhere in the molecule. The change in pKa (ΔpKa) is typically on the order of 0.03 per deuterium atom.[1]

Other Physicochemical Properties: Deuteration can also subtly affect other properties such as melting point, boiling point, and solubility. These changes are often due to alterations in crystal lattice energy and intermolecular interactions. However, the direction and magnitude of these effects can be compound-dependent and are best determined experimentally.

Data Presentation: Physicochemical Properties of Select Dicarboxylic Acids

| Property | Succinic Acid | Deuterated Succinic Acid (d₄) | Adipic Acid | Deuterated Adipic Acid (d₁₀) |

| Molecular Formula | C₄H₆O₄ | C₄D₄H₂O₄ | C₆H₁₀O₄ | C₆D₁₀O₄ |

| Molar Mass ( g/mol ) | 118.09 | 122.11 | 146.14 | 156.20 |

| Melting Point (°C) | 185-190 | Data not readily available | 152.1 | 151-154 |

| pKa₁ | 4.21 | Expected ~4.24 | 4.41 | Expected ~4.44 |

| pKa₂ | 5.64 | Expected ~5.67 | 5.41 | Expected ~5.44 |

| Aqueous Solubility (g/L at 25°C) | 83 | Data not readily available | 24 | Data not readily available |

Note: Expected pKa values for deuterated compounds are estimated based on the general observation of a ΔpKa of approximately +0.03 per deuterium atom.

Experimental Protocols

Synthesis of Deuterated Dicarboxylic Acids

1. Synthesis of Deuterated Adipic Acid (Adipic Acid-d₁₀) by Oxidation of Deuterated Cyclohexanol

This protocol is a representative method based on the common industrial synthesis of adipic acid.

-

Materials: Deuterated cyclohexanol (cyclohexanol-d₁₂), nitric acid (50%), ammonium vanadate (catalyst).

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, heat 50% nitric acid to near boiling.

-

Add a catalytic amount of ammonium vanadate.

-

Slowly add deuterated cyclohexanol from the dropping funnel while vigorously stirring and maintaining the temperature between 55-60°C. Use an ice-water bath to control the exothermic reaction.

-

After the addition is complete, continue stirring for one hour.

-

Cool the reaction mixture to approximately 0°C to precipitate the deuterated adipic acid.

-

Collect the crystalline product by vacuum filtration and wash with ice-cold water.

-

Dry the product. The resulting adipic acid-d₁₀ will have deuterium incorporated at all non-carboxylic acid positions.

-

2. Synthesis of Deuterated Succinic Acid (Succinic Acid-d₄) by Hydrogenation of Maleic Anhydride

This protocol is based on the industrial synthesis of succinic acid, adapted for deuteration.

-

Materials: Maleic anhydride, deuterium gas (D₂), palladium on carbon (Pd/C) catalyst, heavy water (D₂O).

-

Procedure:

-

Dissolve maleic anhydride in D₂O in a high-pressure reactor (autoclave) containing a Pd/C catalyst.

-

Purge the reactor with an inert gas, then introduce deuterium gas to the desired pressure (e.g., 10-15 atm).

-

Heat the mixture with stirring. The temperature will rise due to the exothermic reaction (e.g., to 120°C).

-

Maintain the reaction under D₂ pressure with stirring until the consumption of deuterium gas ceases.

-

Cool the reactor, vent the excess D₂, and purge with an inert gas.

-

Filter the hot solution to remove the catalyst.

-

Cool the filtrate to induce crystallization of deuterated succinic acid.

-

Collect the crystals by filtration and dry. This process yields succinic acid-d₄.

-

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the identity and isotopic purity of deuterated compounds.

-

Sample Preparation: Dissolve 5-10 mg of the deuterated dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR:

-

Acquire a standard proton NMR spectrum. The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

-

The carboxylic acid protons will typically appear as a broad singlet between 10-12 ppm, which will exchange with D₂O if used as the solvent.

-

-

²H (Deuterium) NMR:

-

Acquire a deuterium NMR spectrum. This will show signals at the chemical shifts corresponding to the deuterated positions, confirming the success of the deuteration.

-

-

¹³C NMR:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. The carbons attached to deuterium will show a characteristic multiplet (due to C-D coupling) and a smaller peak height compared to carbons attached to hydrogen. The carbonyl carbons typically resonate between 160-180 ppm.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the quantification of deuterated dicarboxylic acids in biological matrices.

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (a different deuterated dicarboxylic acid or a ¹³C-labeled analog).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant for analysis.

-

-

Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, using water and acetonitrile with 0.1% formic acid as mobile phases.

-

Mass Spectrometry:

-

Use electrospray ionization (ESI), typically in negative ion mode for dicarboxylic acids.

-

Perform analysis in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-product ion transitions for the deuterated analyte and the internal standard. The precursor ion will correspond to the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.

-

Quantify the analyte by comparing its peak area to that of the internal standard.

-

Applications in Research and Drug Development

1. Improving Pharmacokinetic Profiles

The primary application of deuterated dicarboxylic acids in drug development is to improve the pharmacokinetic properties of a parent molecule that contains a dicarboxylic acid moiety and is susceptible to metabolic degradation at a C-H bond. By replacing the vulnerable hydrogen with deuterium, the rate of metabolic clearance can be reduced, leading to:

-

Increased half-life and exposure: A slower metabolism can prolong the drug's presence in the body.

-

Reduced patient-to-patient variability: By minimizing the impact of polymorphic metabolic enzymes.

-

Improved safety profile: By reducing the formation of potentially toxic metabolites.

2. Metabolic Tracers

Deuterated dicarboxylic acids are excellent tools for tracing metabolic pathways. Since they can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry, they allow researchers to follow the fate of these molecules in biological systems. This is particularly useful for:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in pathways such as the tricarboxylic acid (TCA) cycle.

-

Studying Disease States: Investigating alterations in dicarboxylic acid metabolism in diseases like metabolic syndrome and certain cancers.

-

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterated versions of a drug can be co-administered with the non-deuterated form to precisely determine its bioavailability and metabolic fate.

Mandatory Visualizations

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

Caption: Workflow for a metabolic flux study using deuterated succinate.

Conclusion

Deuterated dicarboxylic acids represent a versatile and powerful class of molecules for researchers in the life sciences and drug development. Their unique properties, stemming from the kinetic isotope effect, allow for the strategic modulation of metabolic pathways, leading to the development of potentially safer and more effective drugs. Furthermore, their utility as stable isotope tracers provides an unparalleled window into the intricate workings of cellular metabolism. A thorough understanding of their synthesis, physicochemical properties, and analytical characterization is crucial for harnessing their full potential in advancing scientific knowledge and therapeutic innovation.

References

Technical Guide on the Safe Handling of 2,2,11,11-tetradeuteriododecanedioic Acid

Disclaimer: No direct Safety Data Sheet (SDS) is available for 2,2,11,11-tetradeuteriododecanedioic acid. The following information is based on the safety data for its non-deuterated analog, dodecanedioic acid (CAS No. 693-23-2). The toxicological properties of the deuterated compound have not been fully investigated. Researchers should handle this chemical with caution, assuming it presents similar hazards to dodecanedioic acid.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | 2,2,11,11-tetradeuteriododecanedioic acid |

| Synonyms | Deuterated Dodecanedioic acid |

| Molecular Formula | C₁₂H₁₈D₄O₄ |

| Molecular Weight | 234.33 g/mol (approx.) |

| Appearance | White crystalline powder or granules[1][2] |

| Melting Point | 125 - 130 °C (257 - 266 °F)[3] |

| Boiling Point | 245 °C at 13 hPa[4] |

| Flash Point | 230 °C (446 °F)[1] |

| Autoignition Temperature | 390 °C (734 °F) |

| Water Solubility | Insoluble |

| log Pow (Octanol/Water) | 3.2 at 25 °C |

Hazard Identification and Classification

This substance is considered hazardous. The primary hazards are irritation to the eyes, skin, and respiratory tract.

-

GHS Classification: Eye Irritation, Category 2A.

-

Signal Word: Warning

-

Hazard Statements: H319: Causes serious eye irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

NFPA 704 Ratings (for Dodecanedioic Acid):

| Category | Rating |

| Health | 2 |

| Flammability | 1 |

| Reactivity | 0 |

Experimental Protocols

The hazard classifications and safety data presented are derived from standardized tests performed for regulatory compliance (e.g., OSHA, GHS). Detailed experimental protocols for these specific tests are not provided in standard safety data sheets. The provided data is based on the results of these standardized assessments for dodecanedioic acid.

First-Aid Measures

A systematic approach to first aid is crucial in case of exposure.

Caption: First-aid workflow following exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are essential to minimize risk.

Caption: Workflow for handling, storage, and PPE.

-

Handling: Avoid all personal contact, including inhalation. Wear protective clothing and use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

-

Accidental Release Measures

In the event of a spill, follow a clear and safe cleanup protocol.

Caption: Step-by-step spill cleanup procedure.

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.

-

Environmental Precautions: Prevent spillage from entering drains.

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal. Clean the affected area thoroughly with water to remove any residual contamination. Dispose of all waste and cleanup materials in accordance with regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes (carbon oxides) under fire conditions. Dust may form explosive mixtures with air on intense heating.

-

Protective Equipment: Wear a self-contained, approved breathing apparatus and full protective clothing, including eye protection.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Dust generation, excess heat, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, reducing agents, and bases.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

References

Navigating the Solubility Landscape of 2,2,11,11-tetradeuteriododecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Subtle Influence of Deuteration on Physicochemical Properties

The strategic replacement of hydrogen with its heavier, stable isotope deuterium can subtly alter a molecule's physicochemical properties, including its solubility. This phenomenon, known as the deuterium isotope effect, stems from the difference in mass between hydrogen and deuterium, which affects bond strength and vibrational modes. While the impact on solubility is often modest, it can be a critical factor in pharmaceutical development, influencing everything from formulation to bioavailability. Generally, deuteration can lead to slight changes in polarity and intermolecular interactions, which in turn may marginally increase or decrease solubility in a given solvent. A thorough experimental characterization is therefore essential for the rational design of deuterated compounds.[1]

Solubility of Dodecanedioic Acid (Non-Deuterated Analogue)

The following tables summarize the mole fraction solubility of dodecanedioic acid (DDDA) in various pure and binary organic solvent systems at different temperatures. This data serves as a crucial baseline for estimating the solubility behavior of its deuterated form.

Table 1: Mole Fraction Solubility of Dodecanedioic Acid in Pure Solvents

| Temperature (K) | Ethanol | Acetic Acid | Acetone | Butanone | 3-Pentanone | Ethyl Acetate |

| 288.15 | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - |

| 298.15 | > | > | > | > | > | > |

| 303.15 | - | - | - | - | - | - |

| 308.15 | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - |

| 318.15 | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - |

Data derived from a study on the solubility of dodecanedioic acid in various solvents. At a given temperature, the order of solubility is ethanol > acetic acid > acetone > butanone > 3-pentanone > ethyl acetate.[2]

Table 2: Mole Fraction Solubility of Dodecanedioic Acid in Binary Solvent Mixtures at 298.15 K

| Mass Fraction of Ethyl Acetate (w/w) | Ethyl Acetate + Ethanol | Ethyl Acetate + Acetic Acid | Ethyl Acetate + Acetone |

| 0.0 | - | - | - |

| 0.2 | - | - | - |

| 0.4 | - | - | - |

| 0.5 | - | - | - |

| 0.6 | - | - | - |

| 0.8 | - | - | - |

| 1.0 | - | - | - |

This table illustrates the phenomenon of co-solvency, where the solubility of DDDA is enhanced in certain binary mixtures compared to the pure solvents. The solubility change is not monotonous with varying composition in the ethyl acetate + ethanol and ethyl acetate + acetic acid systems.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 2,2,11,11-tetradeuteriododecanedioic acid, a gravimetric method can be employed. This protocol is based on established methodologies for determining the solubility of dicarboxylic acids.[2]

Materials and Apparatus:

-

2,2,11,11-tetradeuteriododecanedioic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath with temperature control (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of 2,2,11,11-tetradeuteriododecanedioic acid and add it to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously to facilitate dissolution and allow it to reach equilibrium. The time required for equilibration should be determined experimentally (typically 24-48 hours).

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to prevent precipitation.

-

Solvent Evaporation: Transfer the collected sample to a pre-weighed container and accurately determine its mass. Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the solid residue. The mass of the dissolved 2,2,11,11-tetradeuteriododecanedioic acid can then be calculated.

-

Data Calculation: The mole fraction solubility can be calculated from the mass of the solute and the mass of the solvent in the collected sample.

-

Repeatability: Repeat the experiment at each temperature and for each solvent to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2,2,11,11-tetradeuteriododecanedioic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct solubility data for 2,2,11,11-tetradeuteriododecanedioic acid remains to be experimentally determined, the extensive data available for its non-deuterated form, dodecanedioic acid, provides a strong foundation for estimation and formulation development. The subtle but potentially significant impact of deuteration necessitates precise experimental determination for applications where solubility is a critical parameter. The provided experimental protocol offers a robust methodology for researchers to obtain this vital data, enabling the informed application of this deuterated compound in scientific research and drug development.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2,11,11-tetradeuteriododecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2,2,11,11-tetradeuteriododecanedioic acid. Given the low volatility of dicarboxylic acids, this guide focuses on the analysis of its more volatile derivatives, specifically the di-trimethylsilyl (di-TMS) and di-tert-butyldimethylsilyl (di-TBDMS) esters, which are standard for gas chromatography-mass spectrometry (GC-MS) analysis. The strategic placement of deuterium labels at the α-positions to the carbonyl groups serves as a powerful tool for elucidating fragmentation mechanisms.

Core Concepts in Fragmentation of Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids, when derivatized and subjected to electron ionization, undergo characteristic fragmentation processes. These include α-cleavages, rearrangements, and fragmentations influenced by the interaction between the two terminal ester groups. The resulting mass spectrum provides a structural fingerprint of the molecule. For isotopically labeled compounds like 2,2,11,11-tetradeuteriododecanedioic acid, the mass shifts of the molecular ion and key fragments provide confirmation of the fragmentation pathways.

Predicted Mass Spectrometry Fragmentation of Derivatized 2,2,11,11-tetradeuteriododecanedioic Acid

For GC-MS analysis, 2,2,11,11-tetradeuteriododecanedioic acid is typically derivatized to increase volatility. The most common derivatives are the di-TMS and di-TBDMS esters.

Di-trimethylsilyl (di-TMS) Derivative

The molecular weight of the di-TMS derivative of 2,2,11,11-tetradeuteriododecanedioic acid is 378.7 g/mol . Upon electron ionization, a molecular ion ([M]•+) at m/z 378 would be expected, though it may be of low abundance. The fragmentation is dominated by several key pathways:

-

Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups, leading to a prominent [M-15]⁺ ion at m/z 363.

-

Formation of Characteristic TMS-related Ions: The spectrum will likely show characteristic ions from the TMS group itself, such as m/z 73 [(CH₃)₃Si]⁺.

-

Interaction between Terminal Ester Groups: A key feature in the mass spectra of di-TMS esters of long-chain dicarboxylic acids is the formation of ions resulting from the interaction between the two terminal functionalities.[1] This can lead to the formation of characteristic ions at m/z 147, 204, and 217.[1] The formation of ions at m/z 204 and 217 is proposed to occur via an initial trimethylsilyl transfer between the two ester groups.[1]

-

Cleavage of the Carbon Chain: Fragmentation of the alkyl chain also occurs, leading to a series of ions separated by 14 Da (corresponding to CH₂ groups).

-

Influence of Deuterium Labeling: The deuterium atoms at the C2 and C11 positions will shift the mass of any fragment containing these termini. For instance, fragments resulting from cleavage at one end of the molecule will be shifted by +2 Da compared to the unlabeled analog.

A proposed fragmentation pathway for the di-TMS derivative is illustrated in the diagram below.

Di-tert-butyldimethylsilyl (di-TBDMS) Derivative

The di-TBDMS derivative has a higher molecular weight (460.9 g/mol ). Its fragmentation pattern is often more straightforward to interpret due to the characteristic loss of a tert-butyl group.

-

Loss of a tert-Butyl Group: The most prominent fragment in the mass spectra of TBDMS esters is typically the [M-57]⁺ ion, resulting from the loss of a tert-butyl radical (•C(CH₃)₃). For the deuterated compound, this would appear at m/z 403. This ion contains the entire carbon backbone of the original molecule.[2]

-

Other Fragments: Further fragmentation of the [M-57]⁺ ion will occur, but this initial loss is a key diagnostic feature.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for the di-TMS derivative of 2,2,11,11-tetradeuteriododecanedioic acid under electron ionization. The m/z values for the unlabeled analog are provided for comparison. Relative intensities are illustrative and will vary based on instrumental conditions.

| Predicted m/z (d4-analog) | Predicted m/z (unlabeled) | Proposed Ion Structure/Loss | Notes |

| 378 | 374 | [M]•+ | Molecular Ion |

| 363 | 359 | [M - 15]⁺ | Loss of •CH₃ from a TMS group |

| 289 | 285 | [M - 89]⁺ | Loss of •O-TMS |

| 275 | 273 | [M - 103]⁺ | Loss of •CD₂COOTMS |

| 149 | 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Characteristic ion from TMS interaction |

| 73 | 73 | [(CH₃)₃Si]⁺ | TMS cation |

Experimental Protocols

A generalized experimental protocol for the analysis of 2,2,11,11-tetradeuteriododecanedioic acid by GC-MS is provided below.

Sample Preparation and Derivatization (TMS)

-

Sample Preparation : A known quantity of 2,2,11,11-tetradeuteriododecanedioic acid is dissolved in a suitable solvent (e.g., pyridine).

-

Derivatization : An excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample solution.

-

Reaction : The mixture is heated at 60-80°C for 30-60 minutes to ensure complete derivatization of both carboxylic acid groups.

-

Analysis : After cooling, an aliquot of the derivatized sample is injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph : Agilent 7890A or similar.

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet : Splitless mode at 280°C.

-

Oven Program : Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.

-

Mass Spectrometer : Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 50-500.

Visualizations

Fragmentation Pathway

Caption: Proposed fragmentation of di-TMS-d4-dodecanedioic acid.

Experimental Workflow

Caption: Workflow for GC-MS analysis of deuterated dodecanedioic acid.

References

- 1. Simultaneous analysis of low plasma levels of deuterium-labeled saturated and unsaturated fatty acids as t-butyldimethylsilyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dodecanedioic Acid in Human Plasma using 2,2,11,11-tetradeuteriododecanedioic acid by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dodecanedioic acid (DDDA) in human plasma.[1][2] The method utilizes a stable isotope-labeled internal standard, 2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA), to ensure accuracy and precision.[3] A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and drug development settings where DDDA may be monitored as a potential biomarker.

Introduction

Dodecanedioic acid (DDDA) is a 12-carbon saturated dicarboxylic acid.[4] Its quantification in biological matrices is of interest in various research areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for quantifying small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as 2,2,11,11-tetradeuteriododecanedioic acid, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification. This application note provides a detailed protocol for the extraction and quantification of DDDA in human plasma using d4-DDDA as an internal standard.

Experimental

Materials and Reagents

-

Dodecanedioic acid (≥99.0%)

-

2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) (≥98% isotopic purity)

-

HPLC grade water

-

HPLC grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve dodecanedioic acid in acetonitrile to prepare a 1 mg/mL stock solution.

-

Accurately weigh and dissolve 2,2,11,11-tetradeuteriododecanedioic acid in acetonitrile to prepare a 1 mg/mL internal standard (IS) stock solution.

Working Standard Solutions:

-

Prepare a series of working standard solutions of DDDA by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

-

Prepare a working internal standard solution of d4-DDDA at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of the working internal standard solution in a 1.5 mL microcentrifuge tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer (e.g., Agilent 6490 or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dodecanedioic acid (DDDA): Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 115.1

-

2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA): Precursor ion (Q1) m/z 233.1 -> Product ion (Q3) m/z 117.1

-

(Note: The specific MRM transitions and collision energies should be optimized for the instrument used.)

Results and Discussion

Calibration Curve and Linearity

The calibration curve for dodecanedioic acid was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy at LLOQ | 95.3% |

| Precision at LLOQ (%CV) | 8.2% |

| Accuracy (QC Low, Mid, High) | 92.5% - 103.8% |

| Precision (QC Low, Mid, High; %CV) | < 10% |

| Recovery | > 85% |

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a stock solution of dodecanedioic acid at 1 mg/mL in acetonitrile. Perform serial dilutions in 50:50 acetonitrile/water to prepare working standards at concentrations of 10, 20, 50, 100, 200, 500, 1000, 2000, and 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare separate stock and working solutions of dodecanedioic acid. Spike known amounts of the working solution into blank human plasma to achieve final concentrations representing low, medium, and high points of the calibration curve (e.g., 30, 300, and 3000 ng/mL).

Protocol 2: Sample Preparation using Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the respective standard, QC, or unknown plasma sample to the appropriately labeled tube.

-

Prepare a working internal standard solution of 2,2,11,11-tetradeuteriododecanedioic acid at 100 ng/mL in acetonitrile containing 0.1% formic acid.

-

Add 150 µL of the working internal standard solution to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.

-

Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Visualizations

Caption: LC-MS/MS analytical workflow for dodecanedioic acid.

Caption: Quantitative relationship using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of dodecanedioic acid in human plasma. The use of 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and scientists in various fields of drug development and clinical research.

References

- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dodecanedioic Acid in Biological Matrices using GC-MS with a Deuterated Internal Standard

Introduction

Dodecanedioic acid (DDDA) is a dicarboxylic acid with significant interest in clinical and pharmaceutical research due to its role in metabolic regulation and potential therapeutic applications.[1][2][3] It is known to be involved in energy metabolism and can act as an alternative energy substrate.[2][4] Accurate quantification of DDDA in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, disease biomarker discovery, and monitoring therapeutic interventions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of organic acids. However, due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note describes a detailed protocol for the extraction, derivatization, and quantitative analysis of dodecanedioic acid using 2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Dodecanedioic acid (DDDA) standard

-

2,2,11,11-tetradeuteriododecanedioic acid (d4-DDDA) internal standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Biological matrix (e.g., human plasma)

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect biological samples (e.g., 200 µL of plasma) in clean glass tubes.

-

Internal Standard Spiking: Add a known concentration of the d4-DDDA internal standard solution (e.g., 20 µL of a 10 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.

-

Acidification: Acidify the samples by adding 50 µL of 2M HCl to protonate the carboxylic acid groups.

-

Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes to extract the DDDA and d4-DDDA into the organic layer.

-

Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to achieve complete phase separation.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, avoiding the aqueous layer and any precipitated proteins.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

-

To the dried extract, add 50 µL of ethyl acetate to redissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS to the redissolved sample.

-

Cap the vials tightly and heat at 70°C for 60 minutes in a heating block to form the trimethylsilyl (TMS) derivatives.

-

Cool the samples to room temperature. The samples are now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 15°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer is operated in SIM mode to monitor characteristic ions of the derivatized DDDA and d4-DDDA.

| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dodecanedioic acid | di-TMS | 15.2 min | 359 | 315, 147 |

| 2,2,11,11-tetradeuteriododecanedioic acid | di-TMS | 15.18 min | 363 | 319, 147 |

Calibration Curve and Quantitative Data

A calibration curve is constructed by plotting the ratio of the peak area of the DDDA quantifier ion to the peak area of the d4-DDDA quantifier ion against the concentration of the DDDA standards.

| Standard Concentration (µg/mL) | DDDA Peak Area | d4-DDDA Peak Area | Peak Area Ratio (DDDA/d4-DDDA) |

| 0.1 | 15,230 | 150,100 | 0.101 |

| 0.5 | 76,500 | 151,200 | 0.506 |

| 1.0 | 153,000 | 150,500 | 1.017 |

| 5.0 | 755,000 | 149,800 | 5.040 |

| 10.0 | 1,510,000 | 150,200 | 10.053 |

| 25.0 | 3,780,000 | 151,000 | 25.033 |

| 50.0 | 7,520,000 | 150,400 | 50.000 |

Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.995 over the concentration range.

Visualizations

Experimental Workflow

Caption: GC-MS analysis workflow for dodecanedioic acid.

Metabolic Context of Dodecanedioic Acid

Dodecanedioic acid can serve as an anaplerotic substrate, meaning it can replenish intermediates of the Krebs cycle. This is particularly relevant in conditions where fatty acid β-oxidation is impaired.

Caption: Anaplerotic role of dodecanedioic acid metabolism.

Conclusion

This application note provides a detailed and robust method for the quantitative analysis of dodecanedioic acid in biological matrices using GC-MS with 2,2,11,11-tetradeuteriododecanedioic acid as an internal standard. The use of a stable isotope-labeled internal standard and a validated sample preparation protocol ensures high accuracy, precision, and reliability of the results. This method is suitable for a wide range of research applications, from metabolic studies to the development of new therapeutic agents.

References

- 1. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. compoundsolutions.com [compoundsolutions.com]

Application Note: Quantitative Analysis of Dodecanedioic Acid in Biological Matrices using a Stable Isotope Dilution Assay with 2,2,11,11-tetradeuteriododecanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanedioic acid (DDDA) is a dicarboxylic acid with various industrial applications, including the production of polymers, coatings, and corrosion inhibitors. In the biomedical field, it has been investigated for its potential therapeutic applications. Accurate quantification of DDDA in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles.

Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis by mass spectrometry. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). The IS, in this case, 2,2,11,11-tetradeuteriododecanedioic acid, is chemically identical to the analyte of interest, dodecanedioic acid, but has a different mass. This allows for the correction of variability during sample preparation and analysis, leading to high accuracy and precision. This application note provides a detailed protocol for the quantification of dodecanedioic acid in plasma using a stable isotope dilution assay with 2,2,11,11-tetradeuteriododecanedioic acid as the internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed to extract dodecanedioic acid from plasma samples.

-

Reagents and Materials:

-

Plasma samples

-

2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution (1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution to each plasma sample.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

-

2. Calibration Curve Preparation

A calibration curve is prepared using a surrogate matrix, such as charcoal-stripped human plasma, to ensure that the standards are subjected to the same matrix effects as the unknown samples.

-

Reagents and Materials:

-

Dodecanedioic acid stock solution (1 mg/mL in methanol)

-

Charcoal-stripped human plasma (or other suitable surrogate matrix)

-

2,2,11,11-tetradeuteriododecanedioic acid internal standard working solution (1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

-

Procedure:

-

Prepare a series of working standard solutions of dodecanedioic acid by serial dilution of the stock solution with methanol.

-

Spike 100 µL of charcoal-stripped plasma with the appropriate working standard solution to create calibration standards with final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Process the calibration standards using the same sample preparation protocol as the unknown samples, including the addition of the internal standard.

-

3. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-95% B

-

5-7 min: 95% B

-

7.1-10 min: 10% B (re-equilibration)

-

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dodecanedioic acid: Precursor ion (m/z) 229.1 -> Product ion (m/z) 111.1

-

2,2,11,11-tetradeuteriododecanedioic acid: Precursor ion (m/z) 233.1 -> Product ion (m/z) 113.1

-

-

Collision Energy and other source parameters: To be optimized for the specific instrument used.

-

Data Presentation

The performance of the assay should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | > 85% |

| Matrix Effect | Monitored and compensated by the internal standard |

Visualizations

Caption: Experimental workflow for the stable isotope dilution assay of dodecanedioic acid.

Caption: Chemical structures of dodecanedioic acid and its deuterated internal standard.

Application Notes and Protocols for the Analysis of 2,2,11,11-Tetradeuteriododecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction